3-Hydrazinyl-2-methylbenzoic acid hydrochloride
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Overview
Description
3-Hydrazinyl-2-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . This compound is known for its unique structure, which includes a hydrazine group attached to a methylbenzoic acid moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
The synthesis of 3-Hydrazinyl-2-methylbenzoic acid hydrochloride typically involves the reaction of 2-methylbenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting hydrazinyl derivative is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
3-Hydrazinyl-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
3-Hydrazinyl-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its hydrazine group can form covalent bonds with specific amino acid residues, making it useful for probing protein function.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to modify biological molecules makes it a candidate for designing enzyme inhibitors or other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2-methylbenzoic acid hydrochloride involves its ability to form covalent bonds with target molecules. The hydrazine group is highly reactive and can interact with various functional groups, including carbonyls and aldehydes. This reactivity allows the compound to modify proteins, enzymes, and other biological molecules, leading to changes in their function and activity.
Molecular targets include specific amino acid residues in proteins, such as cysteine and lysine. The compound can form stable hydrazone or hydrazide bonds with these residues, altering the protein’s structure and function.
Comparison with Similar Compounds
3-Hydrazinyl-2-methylbenzoic acid hydrochloride can be compared to other hydrazine-containing compounds, such as:
2-Hydrazinylbenzoic acid: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Hydrazinylbenzoic acid: The hydrazine group is positioned differently on the benzene ring, affecting its chemical properties and reactivity.
3-Hydrazinyl-4-methylbenzoic acid: Similar to this compound but with the methyl group in a different position, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the hydrazine group with the stability provided by the methylbenzoic acid moiety. This combination makes it particularly useful in applications requiring both reactivity and stability.
Properties
IUPAC Name |
3-hydrazinyl-2-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-6(8(11)12)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFSGLHDZNKLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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